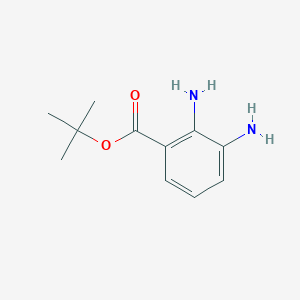
Tert-butyl 2,3-diaminobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2,3-diaminobenzoate is an organic compound that features a tert-butyl group attached to a benzoate moiety with two amino groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-diaminobenzoate typically involves the reaction of tert-butyl benzoate with appropriate reagents to introduce the amino groups at the desired positions. One common method involves the nitration of tert-butyl benzoate followed by reduction to obtain the diamino derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Tert-butyl 2,3-diaminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and aminobenzoates, depending on the specific reaction conditions and reagents used .
科学研究应用
Tert-butyl 2,3-diaminobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and materials with specific properties
作用机制
The mechanism of action of tert-butyl 2,3-diaminobenzoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The tert-butyl group can also affect the compound’s solubility and stability, impacting its overall behavior in different environments .
相似化合物的比较
Similar Compounds
Tert-butyl 3,4-diaminobenzoate: Similar structure but with amino groups at the 3 and 4 positions.
Tert-butyl 2,4-diaminobenzoate: Amino groups at the 2 and 4 positions.
Tert-butyl 2,5-diaminobenzoate: Amino groups at the 2 and 5 positions
Uniqueness
Tert-butyl 2,3-diaminobenzoate is unique due to the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers .
生物活性
Tert-butyl 2,3-diaminobenzoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Molecular Structure : this compound features a benzene ring substituted with two amino groups and a tert-butyl ester, which influences its solubility and reactivity.
Chemical Formula : C12H18N2O\
Molecular Weight : 222.28 g/mol
The biological activity of this compound primarily stems from its interaction with various molecular targets:
- Enzyme Inhibition : The amino groups can form hydrogen bonds with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This characteristic is crucial for its potential use in therapeutic applications targeting specific enzymes involved in disease processes.
- Receptor Interaction : The compound may also interact with specific receptors, influencing cellular signaling pathways. This interaction can lead to various biological responses depending on the target receptor type.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antibacterial properties. For instance, modifications in the structure can enhance activity against resistant bacterial strains .
- Anti-inflammatory Effects : There is ongoing research into the compound's potential as an anti-inflammatory agent. Its structural components may inhibit pathways involved in inflammation.
- Anticancer Potential : Preliminary studies suggest that this compound might possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .
Table 1: Summary of Biological Activities
Recent Research Highlights
- Antimicrobial Studies : A study demonstrated that derivatives of diamino benzoates showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents .
- Anti-inflammatory Mechanisms : Research indicated that this compound could reduce pro-inflammatory cytokines in cell cultures, pointing towards its utility in treating inflammatory diseases.
- Cancer Cell Studies : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and affecting cell cycle progression .
属性
CAS 编号 |
1913300-45-4 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
tert-butyl 2,3-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,12-13H2,1-3H3 |
InChI 键 |
QORVECHDYFEJEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















